molecular formula C22H28F3N3O3SSi B567842 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole CAS No. 1246814-74-3

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole

Cat. No.: B567842
CAS No.: 1246814-74-3
M. Wt: 499.624
InChI Key: ZZJAXCWRAVWBSG-UHFFFAOYSA-N
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Description

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole: is a derivative of Lansoprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 5-hydroxy position, which enhances its stability and modifies its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole typically involves the protection of the hydroxyl group in Lansoprazole. The process begins with the reaction of Lansoprazole with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is used as a protected intermediate in the synthesis of more complex molecules. The TBDMS group provides stability during various chemical transformations .

Biology and Medicine: In biological research, this compound serves as a tool to study the metabolism and pharmacokinetics of Lansoprazole derivatives. It helps in understanding how modifications at specific positions affect the overall activity and stability of the drug .

Industry: In the pharmaceutical industry, this compound is used in the development of new proton pump inhibitors with improved properties. It also finds applications in the synthesis of other bioactive molecules .

Mechanism of Action

The mechanism of action of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is similar to that of Lansoprazole. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion. The TBDMS group, however, may influence the compound’s pharmacokinetics and stability, potentially leading to different absorption and metabolism profiles .

Comparison with Similar Compounds

Uniqueness: 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole stands out due to the presence of the TBDMS protecting group, which enhances its stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

tert-butyl-dimethyl-[[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-yl]oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F3N3O3SSi/c1-14-18(26-10-9-19(14)30-13-22(23,24)25)12-32(29)20-27-16-8-7-15(11-17(16)28-20)31-33(5,6)21(2,3)4/h7-11H,12-13H2,1-6H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJAXCWRAVWBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F3N3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747262
Record name 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246814-74-3
Record name 6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246814-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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